XLogP3 Lipophilicity Comparison: 4-Bromo Regioisomer vs. 3-Bromo and 5-Bromo Analogs
The computed XLogP3 value of 1-((4-bromofuran-2-yl)methyl)piperidine is 2.4, which is identical to the 3-bromo regioisomer (CID 5056957, XLogP3 = 2.4) and markedly lower than the 5‑bromo regioisomer (CID 91871677, XLogP3 = 1.5) [1]. The 1.5 log unit difference between the 4‑bromo and 5‑bromo isomers corresponds to an approximately 32‑fold difference in predicted lipophilicity, which can influence membrane permeability, plasma protein binding, and in vivo distribution [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 1-((3-Bromofuran-2-yl)methyl)piperidine: 2.4; 1-((5-Bromofuran-2-yl)methyl)piperidine: 1.5 |
| Quantified Difference | 0 log units vs. 3‑bromo analog; +0.9 log units vs. 5‑bromo analog (~8‑fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Procurement of the correct regioisomer is essential because lipophilicity directly affects the ADME profile of drug leads; a 5‑bromo isomer cannot be assumed to exhibit equivalent permeability or distribution.
- [1] PubChem Compound Summary for CID 130977494 (XLogP3 = 2.4); CID 5056957 (XLogP3 = 2.4); CID 91871677 (XLogP3 = 1.5). National Center for Biotechnology Information (2026). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
